molecular formula C17H19ClN4O2 B2948402 2-(4-chlorophenoxy)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acetamide CAS No. 1797974-52-7

2-(4-chlorophenoxy)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acetamide

Cat. No. B2948402
CAS RN: 1797974-52-7
M. Wt: 346.82
InChI Key: KUUNCIDVNVQZPQ-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acetamide, also known as CP-690,550, is a small-molecule drug that has been developed for the treatment of various autoimmune diseases. It was first synthesized by Pfizer in 2003 and has since undergone extensive scientific research to determine its potential therapeutic applications.

Mechanism of Action

2-(4-chlorophenoxy)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acetamide works by inhibiting the activity of JAKs, which are enzymes that play a key role in the signaling pathways that regulate immune cell function. Specifically, this compound inhibits JAK3, which is predominantly expressed in immune cells. By inhibiting JAK3, this compound can reduce the activation and proliferation of immune cells, which can lead to a reduction in inflammation and a decrease in disease activity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to reduce inflammation and improve symptoms in animal models of autoimmune diseases. In clinical trials, it has been shown to improve symptoms and reduce disease activity in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease. This compound has also been shown to have an acceptable safety profile in these patients.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-chlorophenoxy)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acetamide for lab experiments is its specificity for JAK3. This allows researchers to study the role of JAK3 in immune cell function and disease development. However, one limitation of this compound is that it may not be effective in all patients with autoimmune diseases. Additionally, long-term use of this compound may be associated with an increased risk of infections and other adverse events.

Future Directions

There are several future directions for research on 2-(4-chlorophenoxy)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acetamide. One area of interest is the development of new JAK inhibitors that are more selective for specific JAK isoforms. Another area of interest is the investigation of the potential use of this compound in other autoimmune diseases, such as multiple sclerosis and lupus. Additionally, researchers are exploring the use of this compound in combination with other drugs to improve its efficacy and reduce the risk of adverse events.

Synthesis Methods

The synthesis of 2-(4-chlorophenoxy)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acetamide involves several steps, starting with the reaction of 4-chlorophenol with 2-(bromomethyl)pyridine to form 2-(4-chlorophenoxy)methylpyridine. This intermediate is then reacted with 2-(pyrrolidin-1-yl)pyrimidine to form the final product, this compound. The synthesis of this compound has been optimized to ensure high yield and purity.

Scientific Research Applications

2-(4-chlorophenoxy)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acetamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit the activity of Janus kinases (JAKs), which are involved in the signaling pathways that contribute to the development of these diseases. By inhibiting JAK activity, this compound can reduce inflammation and improve symptoms in patients with these conditions.

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2/c18-13-3-5-15(6-4-13)24-12-16(23)20-11-14-7-8-19-17(21-14)22-9-1-2-10-22/h3-8H,1-2,9-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUNCIDVNVQZPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=N2)CNC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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